molecular formula C13H16N2O6 B2743837 N--Formylantimycic acid methyl ester CAS No. 380228-43-3

N--Formylantimycic acid methyl ester

Cat. No.: B2743837
CAS No.: 380228-43-3
M. Wt: 296.279
InChI Key: FKDSAXOHMLWBNA-XCBNKYQSSA-N
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Description

N-Formylantimycic acid methyl ester is a specialized methyl ester derivative characterized by the presence of a formyl group (-CHO) and antimycic (antifungal) functional moieties. Methyl esters are widely studied for their roles in lipid metabolism, industrial applications, and bioactive properties, making structural and functional comparisons with analogous compounds critical for inferring its behavior .

Properties

IUPAC Name

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDSAXOHMLWBNA-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-formylantimycic acid methyl ester can be synthesized through the fermentation of Streptomyces species. The compound is isolated and purified from the crude extract of the fermentation broth. The structure of N-formylantimycic acid methyl ester is determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods

Industrial production of N-formylantimycic acid methyl ester involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The purified compound is further characterized using various analytical techniques to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

N-formylantimycic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving N-formylantimycic acid methyl ester include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of N-formylantimycic acid methyl ester depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-formylantimycic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-formylantimycic acid methyl ester involves the inhibition of fungal spore germination and development. The compound targets specific molecular pathways in the fungal cells, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationship provides insights into its antifungal activity .

Comparison with Similar Compounds

Key Differentiators of N-Formylantimycic Acid Methyl Ester:

  • Formyl Group : Unlike simpler fatty acid methyl esters (FAMEs), the formyl group may enhance electrophilicity, influencing reactivity in biological or synthetic contexts.
  • Antimycic Moieties : Likely contains heterocyclic or aromatic groups (common in antifungals), distinguishing it from linear FAMEs.

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
Palmitic Acid Methyl Ester C₁₇H₃₄O₂ 270.45 Ester, saturated alkyl chain Biomarker for lipid metabolism
Oleic Acid Methyl Ester C₁₉H₃₆O₂ 296.49 Ester, monounsaturated alkyl chain GC-MS standard in lipidomics
2-Oxobutyric Acid Methyl Ester C₅H₈O₃ 116.12 Ester, α-keto group Substrate in enzymatic assays
8-Methoxy Octanoic Acid Methyl Ester C₁₀H₂₀O₃ 188.26 Ester, methoxy group Synthetic intermediate
Formetanate Hydrochloride C₁₂H₁₈ClN₃O₂ 283.74 Carbamate ester, formamidine Insecticide/acaricide
N-Formylantimycic Acid Methyl Ester (Inferred) Not Available Not Available Ester, formyl, antifungal groups Hypothesized antifungal activity

Key Comparisons

vs. Fatty Acid Methyl Esters (FAMEs)

  • Palmitic Acid Methyl Ester (C₁₇H₃₄O₂) : A saturated FAME with a linear alkyl chain. Lacks functional groups beyond the ester, limiting its reactivity compared to N-Formylantimycic acid methyl ester .
  • Oleic Acid Methyl Ester (C₁₉H₃₆O₂): A monounsaturated FAME used in biodiesel and lipid profiling.

vs. Modified Methyl Esters with Additional Functional Groups

  • 2-Oxobutyric Acid Methyl Ester (C₅H₈O₃): Features an α-keto group, enhancing its role in transamination reactions.

vs. Carbamate Esters with Bioactivity

  • Formetanate Hydrochloride (C₁₂H₁₈ClN₃O₂) : A carbamate ester with a formamidine group, demonstrating pesticidal activity. Structural parallels (e.g., formyl-like groups) suggest N-Formylantimycic acid methyl ester could share similar reactivity or target specificity .

Research Findings and Implications

Antifungal Mechanisms (Inferred)

The formyl group in N-Formylantimycic acid methyl ester may act as an electrophilic warhead, disrupting fungal cell membranes or enzymes—a mechanism observed in formylated natural products like formicamycin . This contrasts with non-polar FAMEs (e.g., palmitic acid methyl ester), which lack targeted bioactivity .

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